molecular formula C8H6Cl2OSi B14490887 2H-1,2-Benzoxasilin, 2,2-dichloro- CAS No. 64749-19-5

2H-1,2-Benzoxasilin, 2,2-dichloro-

Cat. No.: B14490887
CAS No.: 64749-19-5
M. Wt: 217.12 g/mol
InChI Key: CXIIYBIHQAPKCB-UHFFFAOYSA-N
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Description

2H-1,2-Benzoxasilin, 2,2-dichloro- is a chemical compound with the molecular formula C8H6Cl2OSi It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2-Benzoxasilin, 2,2-dichloro- typically involves the reaction of 2-aminophenol with silicon tetrachloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired benzoxasilin compound.

Industrial Production Methods

Industrial production of 2H-1,2-Benzoxasilin, 2,2-dichloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2H-1,2-Benzoxasilin, 2,2-dichloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of silanol derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of silicon oxides.

    Reduction: Formation of silanol derivatives.

    Substitution: Formation of substituted benzoxasilin compounds with various functional groups.

Scientific Research Applications

2H-1,2-Benzoxasilin, 2,2-dichloro- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2H-1,2-Benzoxasilin, 2,2-dichloro- involves its interaction with molecular targets through its reactive silicon and chlorine atoms. The compound can form covalent bonds with biological molecules, leading to alterations in their structure and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: Shares a similar benzene-fused heterocyclic structure but lacks silicon atoms.

    Benzothiazole: Contains sulfur instead of silicon and exhibits different chemical properties.

    Siloxanes: Organosilicon compounds with silicon-oxygen bonds, differing in their structural framework.

Properties

CAS No.

64749-19-5

Molecular Formula

C8H6Cl2OSi

Molecular Weight

217.12 g/mol

IUPAC Name

2,2-dichloro-1,2-benzoxasiline

InChI

InChI=1S/C8H6Cl2OSi/c9-12(10)6-5-7-3-1-2-4-8(7)11-12/h1-6H

InChI Key

CXIIYBIHQAPKCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C[Si](O2)(Cl)Cl

Origin of Product

United States

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